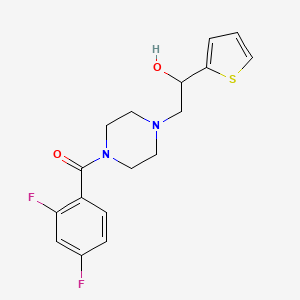

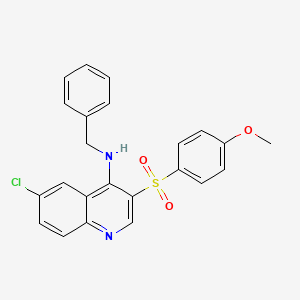

N-benzyl-6-chloro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

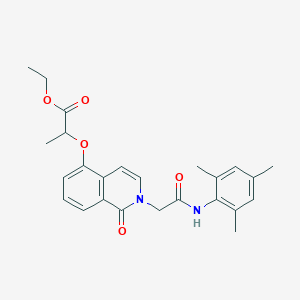

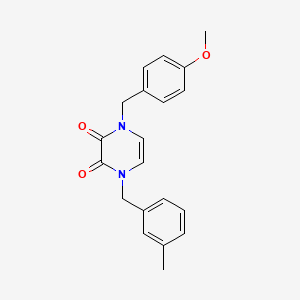

“N-benzyl-6-chloro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine” is a chemical compound. It is part of the quinoline family, which is a well-known nitrogenous tertiary base . Quinoline derivatives have been used since ancient times .

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest due to their versatility in many significant fields . These novel heterocycles are designed and synthesized by chemists through new strategies on par with the reported methods . The N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline derivative was obtained from a cationic imino Diels–Alder reaction catalyzed by BF3.OEt2 .Molecular Structure Analysis

The molecular structure of “this compound” is complex. The X-ray powder diffraction (XRPD) pattern for the new compound was analyzed and found to be crystallized in an orthorhombic system with space group Fdd 2 (No. 43) and refined unit-cell parameters a = 33.053 (7) Å, b = 41.558 (9) Å, c = 5.841 (1) Å and V = 8023 (2) Å3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include a cationic imino Diels–Alder reaction . This reaction is catalyzed by BF3.OEt2 .Scientific Research Applications

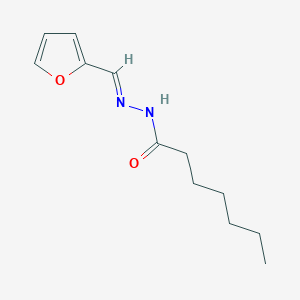

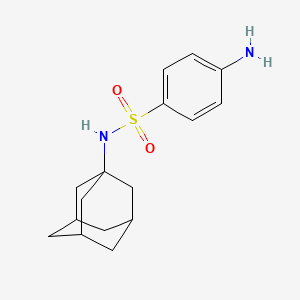

Green Synthesis and Antibacterial Activity

A study outlined a green synthesis approach for quinoxaline derivatives, including steps relevant to producing compounds related to N-benzyl-6-chloro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine. This research demonstrated that these compounds exhibit significant antibacterial activity against Staphylococcus spp. and Escherichia coli bacteria, highlighting their potential as antibacterial agents (Alavi et al., 2017).

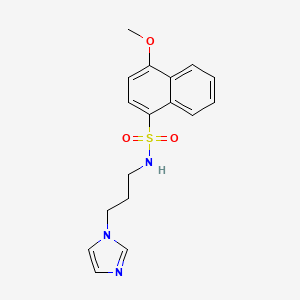

Copper(II)-Catalyzed Remote Sulfonylation

Another study focused on the remote sulfonylation of aminoquinolines, a category to which this compound belongs. This research highlighted an environmentally friendly method using sodium sulfinates as sulfide sources, indicating a less odorous and more sustainable approach to synthesizing such compounds (Xia et al., 2016).

Zinc(II) Sensing Biological Application

One innovative application involved the development of fluorescein-based dyes derived from aminoquinoline for sensing biological Zn(II). These dyes, due to their low background fluorescence and highly emissive Zn(II) complexes, offer a substantial dynamic range for detecting zinc in biological systems, demonstrating the versatility of quinoline derivatives in biochemical sensor design (Nolan et al., 2005).

Anticancer Activity

Several studies have explored the anticancer potential of quinoline derivatives. One such study synthesized a series of benzothiazole sulfonamides containing the quinoxaline ring system, showing significant in vivo diuretic activity and hinting at potential applications in cancer treatment through enzyme inhibition and modulation of cellular pathways (Husain et al., 2016). Another research effort designed and evaluated benzofuro[3,2-c]quinoline derivatives as antileukemia agents, providing a promising direction for developing novel antileukemia compounds (Lin et al., 2020).

Future Directions

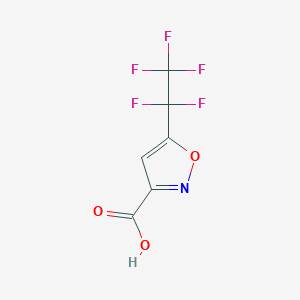

The future directions for “N-benzyl-6-chloro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine” could involve further exploration of its pharmacological importance, given the interest in quinoline derivatives . Researchers are in quest of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .

Properties

IUPAC Name |

N-benzyl-6-chloro-3-(4-methoxyphenyl)sulfonylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O3S/c1-29-18-8-10-19(11-9-18)30(27,28)22-15-25-21-12-7-17(24)13-20(21)23(22)26-14-16-5-3-2-4-6-16/h2-13,15H,14H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQISXKBKDKDSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(benzo[d]oxazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2952824.png)

![4-Methyl-6-(2-methylphenyl)-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2952825.png)

![Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate](/img/structure/B2952833.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2952834.png)

![N-(3-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2952836.png)